3-Iodo-[1,2,3]triazolo[1,5-a]pyridine
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Description
The compound “3-Iodo-[1,2,3]triazolo[1,5-a]pyridine” is a type of nitrogen-containing heterocyclic compound . It belongs to the class of triazolopyridines, which are frequently used structures in drug research . These compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[1,5-a]pyridines involves various methodologies. One approach involves the use of these compounds as precursors of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles . Both noncatalytic transformations and cascade reactions involving metal carbenes have been intensively studied in recent years .Chemical Reactions Analysis
Triazolopyridines react with electrophiles in two contrasting ways. They can give 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen . They can also be used as precursors of diazo compounds and corresponding metal carbenoids .Scientific Research Applications
Synthesis and Derivatization
Deprotonative Magnesation and Cadmation
Research has shown that [1,2,3]Triazolo[1,5-a]pyridines can be regioselectively metalated to form lithium arylmagnesates and lithium arylcadmates, which can then react with iodine or undergo palladium-catalyzed cross-coupling reactions. This indicates the potential for creating a variety of derivatives from 3-Iodo-[1,2,3]triazolo[1,5-a]pyridine for diverse applications (Bentabed-Ababsa et al., 2009).
Functional Polynitrogenated Ligands
The combination of amines with 3-(2-Pyridyl)-[1,2,3]Triazolo[1,5-a]pyridine leads to the creation of new functional polynitrogenated ligands. These compounds have shown promise in coordinating properties, indicating their potential in various chemical synthesis and catalysis applications (Chiassai et al., 2019).
Chemical Properties and Reactions
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
An innovative method for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines has been developed, featuring metal-free oxidative N-N bond formation. This approach provides an efficient and rapid method for constructing this important chemical skeleton (Zheng et al., 2014).
Direct Arylation Reactions
[1,2,3]Triazolo[1,5-a]pyridine has been used in direct arylation reactions with aryl halides. This process yields arylated triazolopyridines, expanding the scope of potential derivatives and applications for these compounds in various chemical syntheses (Abarca et al., 2012).
Crystal Structure and Interactions
Hydrogen and Halogen Bonds in Crystal Structures
Studies have examined the crystal structures of halogenated 1,2,4-triazolo[1,5-a]pyridine derivatives, revealing how different halogens influence the formation of hydrogen and halogen bonds. This research provides insights into the structural chemistry and potential applications of these compounds in materials science (Changfu et al., 2018).
Polynitrogenated Helicating Ligands
Novel polynitrogenated ligands derived from [1,2,3]triazolo[1,5-a]pyridines have been synthesized, indicating their potential use as helicating compounds or in luminescent sensors. This highlights the role of these compounds in advanced material and sensor development (Abarca et al., 2004).
Properties
IUPAC Name |
3-iodotriazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYOPCTYIZFFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916756-21-3 |
Source
|
Record name | 3-iodo-[1,2,3]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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